2-[5-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride
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Overview
Description
The compound “2-[5-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride” is a highly complex organic molecule It features multiple ethoxy and methoxy groups, azido functionalities, and indolium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of azido and methoxyethoxy groups, and the final assembly of the molecule. Typical reaction conditions might include:
Formation of the indolium core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of azido groups: Azidation reactions using sodium azide or other azidating agents.
Attachment of ethoxy and methoxyethoxy groups: Etherification reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
High-throughput screening: of reaction conditions.
Use of catalysts: to improve reaction efficiency.
Purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of azido groups to other functionalities.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of azido groups would yield amines, while oxidation might produce nitro or other oxidized derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound’s unique structure makes it a candidate for the synthesis of new materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Bioconjugation: The azido groups can be used for click chemistry to attach the compound to biomolecules.
Fluorescent probes: The indolium core might exhibit fluorescence, making it useful in imaging applications.
Medicine
Drug development: Potential as a lead compound for the development of new pharmaceuticals.
Diagnostic agents: Use in the development of diagnostic tools.
Industry
Polymer science: Incorporation into polymers to impart specific properties.
Electronics: Use in the development of organic electronic materials.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example:
In biological systems: It might interact with specific proteins or nucleic acids, affecting their function.
In catalysis: It could facilitate specific chemical transformations by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Similar Compounds
Other indolium derivatives: Compounds with similar indolium cores but different substituents.
Azido-functionalized molecules: Compounds with azido groups attached to different backbones.
Polyether compounds: Molecules with multiple ethoxy or methoxyethoxy groups.
Uniqueness
The compound’s unique combination of azido, methoxyethoxy, and indolium functionalities sets it apart from other similar compounds
Properties
Molecular Formula |
C62H100ClN5O18 |
---|---|
Molecular Weight |
1238.9 g/mol |
IUPAC Name |
2-[5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride |
InChI |
InChI=1S/C62H100N5O18.ClH/c1-61(2)55-51-53(84-49-47-82-45-43-80-40-37-76-28-25-70-7)13-15-57(55)66(18-21-72-30-33-78-38-35-74-26-23-68-5)59(61)11-9-8-10-12-60-62(3,4)56-52-54(85-50-48-83-46-44-81-42-41-77-32-29-71-20-17-64-65-63)14-16-58(56)67(60)19-22-73-31-34-79-39-36-75-27-24-69-6;/h8-16,51-52H,17-50H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
PKHNSJLVAZPWTJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
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